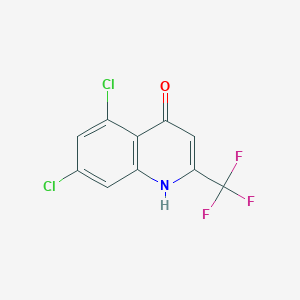

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

Descripción general

Descripción

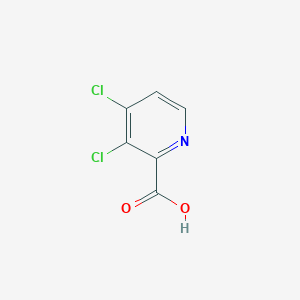

The compound 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse range of biological activities and have been studied for their potential use in medicinal chemistry. The presence of chlorine and trifluoromethyl groups in the compound suggests that it may have unique physical and chemical properties, as well as biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives often involves starting materials that are readily functionalized. For instance, the synthesis of 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline derivatives used 6-hydroxy-3,4-dihydro-1H-quinolin-2-one as a starting material . Similarly, the synthesis of 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline was achieved through a three-step procedure starting from 5-chloro-8-hydroxyquinoline . Although these methods do not directly describe the synthesis of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline, they provide insight into the types of reactions and starting materials that could be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using various experimental methods such as X-ray diffraction and IR spectrum analysis, supplemented by quantum chemical calculations like density functional theory (DFT) . These methods help in understanding the molecular electrostatic potential, molecular orbitals, and intra- and intermolecular bonding of the compounds. The introduction of different substituents, such as the trifluoromethyl group, can significantly affect the molecular structure and properties of the quinoline derivatives .

Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions. The presence of electron-withdrawing groups such as chloro and trifluoromethyl may influence the reactivity of the compound. For example, the introduction of the trifluoromethyl group in quinoline increases its stability and can affect its ionization constant . The specific reactivity of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline would depend on the position and nature of its substituents, which can be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of substituents like chloro and trifluoromethyl groups can alter properties such as stability, ionization constants, and lipophilicity . These properties are important for determining the compound's behavior in biological systems and its potential as a pharmacological agent. Computational tools like Molinspiration Cheminformatics software can be used to predict physicochemical parameters, aiding in the design of compounds with desirable properties .

Aplicaciones Científicas De Investigación

1. Control of Vibriosis in Turbot

Substituted quinolines, particularly 5,7-dichloro-8-hydroxyquinoline, have been shown to be useful in controlling vibriosis in turbot, a type of fish. These chemicals rapidly inactivate bacterial isolates and control disease manifestation in fish (Austin, Johnson, & Alderman, 1982).

2. Antimicrobial Activities

New quinoline derivatives carrying a 1,2,4-triazole moiety were synthesized and showed very good antimicrobial activity, comparable to first-line standard drugs (Eswaran, Adhikari, & Shetty, 2009). Another study confirmed the antimicrobial activities of similar derivatives, with some compounds exhibiting promising antimicrobial activity (Thomas et al., 2011).

3. Synthesis and Characterization

Research on the reaction of fluorinated quinolines with nitrogen-centered nucleophiles led to the synthesis of new quinoline derivatives containing amino or modified amino groups, expanding the understanding of these compounds (Safina et al., 2009). Similarly, studies on the synthesis and characterization of new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles contributed to this field (Garudachari et al., 2014).

4. Spectroscopic Characterization

Spectroscopic characterization and theoretical investigation of hydroxyquinoline derivatives were conducted, providing insights into the reactivity of these compounds with water and proteins, suggesting potential as antiprotozoal agents (Sureshkumar et al., 2018).

5. Antibacterial and Antituberculosis Properties

New quinoline derivatives were synthesized and evaluated for their antibacterial and antituberculosis activities, showing very good activities in some cases (Eswaran, Adhikari, Chowdhury, Pal, & Thomas, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2F3NO/c11-4-1-5(12)9-6(2-4)16-8(3-7(9)17)10(13,14)15/h1-3H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYWRJPYAKQWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=CC2=O)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371639 | |

| Record name | 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline | |

CAS RN |

59108-13-3 | |

| Record name | 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59108-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,2,3,3,4,4,5,5-Octafluoro-6-(oxiran-2-yl)hexyl]oxirane](/img/structure/B1333701.png)

![Ethyl 4-chloro-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1333718.png)